Trenbolone acetate

Catalog No.
S545753
CAS No.
10161-34-9
M.F
C20H24O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trenbolone acetate

CAS Number

10161-34-9

Product Name

Trenbolone acetate

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3

InChI Key

CMRJPMODSSEAPL-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Solubility

Soluble in DMSO

Synonyms

Trenbolone Acetate; Revalor-H Trenbolone acetate;Trenbolone Acetate 98%Min (Revalor-H);Trenbolone Acetate API;Trenbolone Acetate(Revalor-H);Trenbolone acetate solution;Trenbolone Acetate (Finaplix H/Revalor-H);Trenbolone Acetate /Finaplix;17-(acetyloxy)-(17-beta)-estra-11-trien-3-one

Canonical SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C

Description

The exact mass of the compound Trenbolone acetate is 312.1725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Anabolic Agents. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Veterinary Medicine

Bodybuilding and Athletic Performance Enhancement

Research on Muscle Growth

Toxicology

Research on Polyamine Biosynthesis

Forensic Toxicology

Cardiometabolic Research

Trenbolone acetate is a synthetic anabolic steroid, specifically an androgen ester, derived from nandrolone. It was first synthesized in 1963 and is primarily used in veterinary medicine to promote muscle growth in livestock. The compound is known for its potent anabolic properties, which enhance protein synthesis and nitrogen retention in the body. Trenbolone acetate is characterized by its short half-life and is typically administered via injection due to its low oral bioavailability. The chemical formula for trenbolone acetate is C20H24O3C_{20}H_{24}O_{3}, with a molecular weight of approximately 312.41 g/mol .

Trenbolone acetate's mechanism of action revolves around its interaction with ARs. Upon binding to ARs in muscle cells, it triggers a cascade of events that promote protein synthesis and muscle growth []. Additionally, trenbolone acetate might influence factors like nutrient partitioning, favoring muscle tissue over fat storage.

Note

The specific details of the mechanism require further scientific exploration.

Trenbolone acetate is a controlled substance in many countries due to its potential for misuse and associated health risks.

  • Toxicity: Studies suggest trenbolone acetate can have negative effects on the cardiovascular system, liver, and kidneys in high doses.
  • Behavioral Changes: Trenbolone acetate might induce aggressive behavior and mood swings.
, primarily involving esterification and hydrolysis. The esterification reaction occurs between trenbolone and acetic acid, forming trenbolone acetate. Hydrolysis can occur when trenbolone acetate is exposed to water, leading to the release of trenbolone and acetic acid. The following reaction summarizes the esterification process:

Trenbolone+Acetic AcidTrenbolone Acetate+Water\text{Trenbolone}+\text{Acetic Acid}\rightarrow \text{Trenbolone Acetate}+\text{Water}

Additionally, trenbolone acetate can undergo metabolic transformations in the body, where it is converted back to trenbolone, its active form, which exerts the anabolic effects .

  • Increased Protein Synthesis: Trenbolone acetate enhances the body's ability to synthesize proteins, promoting muscle growth.
  • Nutrient Efficiency: It improves feed efficiency in livestock, allowing animals to gain weight more effectively from less feed.
  • Inhibition of Glucocorticoids: The compound inhibits cortisol production, which helps prevent muscle breakdown and fat gain .
  • Enhanced Red Blood Cell Production: This leads to improved oxygen delivery to muscles, enhancing endurance and recovery times .

Several synthesis methods for trenbolone acetate have been developed, including:

  • Conventional Esterification: This method involves reacting trenbolone with acetic anhydride or acetic acid in the presence of a catalyst.
  • High-Yield Synthesis: A patented method includes hydrolysis followed by etherification using methanol and hydrochloric acid to achieve high purity levels .

The general steps for synthesizing trenbolone acetate typically include:

  • Dissolving trenbolone in a suitable solvent.
  • Adding acetic anhydride or acid.
  • Heating the mixture under controlled conditions.
  • Purifying the product through crystallization or chromatography.

Trenbolone acetate is primarily used in veterinary medicine but has also gained popularity among bodybuilders and athletes for its muscle-building properties. Its applications include:

  • Veterinary Use: Administered to livestock to promote rapid growth and improve feed efficiency.
  • Bodybuilding: Used as a performance-enhancing drug due to its potent anabolic effects.
  • Research: Studied for its potential therapeutic applications in muscle-wasting diseases .

Trenbolone acetate shares similarities with several other anabolic steroids but stands out due to its unique properties. Below are some comparable compounds:

CompoundAnabolic ActivityAndrogenic ActivityDuration of ActionUnique Features
Nandrolone DecanoateModerateModerateLongLess potent than trenbolone; more estrogenic effects
Testosterone PropionateHighHighShortNatural hormone; more balanced effects
Methenolone AcetateModerateLowShortLess androgenic; often used for cutting cycles
Trenbolone EnanthateHighHighLongSimilar potency but longer duration

Trenbolone acetate's unique combination of high anabolic activity with relatively low androgenic effects makes it particularly effective for muscle growth while minimizing some side effects associated with other steroids .

High-Performance Liquid Chromatography represents a cornerstone analytical technique for trenbolone acetate analysis, offering exceptional separation capabilities and reliable quantification. The development of robust High-Performance Liquid Chromatography methods has been extensively documented across multiple research studies, demonstrating consistent analytical performance for both quantitative and qualitative applications.

The most widely implemented High-Performance Liquid Chromatography protocol utilizes reverse-phase chromatography with octadecylsilane-bonded stationary phases [1] [2]. Tsai and colleagues established a comprehensive method employing an Inertsil ODS-3V column with a ternary mobile phase composition of acetonitrile, methanol, and water in a 50:10:40 volume ratio [1] [2]. This protocol demonstrated exceptional recovery rates ranging from 83.8% to 98.9% for bovine muscle samples and 82.6% to 95.7% for liver samples when trenbolone acetate was spiked at concentrations between 2-4 parts per billion [1].

Detection wavelength optimization has been consistently reported at 340 nanometers using ultraviolet detection, which corresponds to the maximum absorption of the trienone chromophore present in trenbolone acetate [1] [3]. Flow rate parameters typically range from 1.0 to 1.5 milliliters per minute, providing optimal resolution while maintaining reasonable analysis times [1] [4]. The analytical performance demonstrates detection limits as low as 1 part per billion in muscle tissue and 4 parts per billion in liver tissue [1].

Alternative High-Performance Liquid Chromatography configurations have been developed using shorter columns and isocratic mobile phases to reduce analysis time. Furusawa demonstrated a rapid method utilizing a C1 column with photo-diode array detection, achieving quantification limits of 1.8 nanograms per gram or lower [3]. This approach eliminated the use of harmful organic solvents and achieved recovery rates exceeding 87.9% with relative standard deviations below 3.4% [3].

Sample preparation protocols for High-Performance Liquid Chromatography analysis typically involve acetonitrile extraction followed by solid-phase extraction cleanup using Bond Elut C18 cartridges [1] [2]. The extraction efficiency is enhanced through defatting procedures using acetonitrile-saturated n-hexane, which effectively removes lipophilic interferences while preserving analyte integrity [1]. Validation studies consistently demonstrate precision values with coefficients of variation below 5% for intra-day measurements and below 7% for inter-day reproducibility [1] [2].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry methodologies for trenbolone acetate analysis present unique challenges due to the compound's structural complexity and thermal lability. The successful implementation of Gas Chromatography-Mass Spectrometry requires sophisticated derivatization procedures to enhance volatility and thermal stability while maintaining analytical specificity [5] [6].

The most effective derivatization protocol employs N-methyl-N-(trimethylsilyl)trifluoroacetamide containing iodine followed by secondary derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide [5]. This two-step procedure addresses the enolization tendency at the 3-carbon position, which can lead to multiple tautomeric forms and analytical artifacts [6]. Woźniak and colleagues optimized this approach using HP-5ms capillary columns, achieving decision limits (CCα) between 0.15-0.36 micrograms per liter and detection capabilities (CCβ) of 0.20-0.34 micrograms per liter [5].

Mass spectrometric detection utilizes both selected ion monitoring and multiple reaction monitoring modes for enhanced sensitivity and specificity [5] [7]. The characteristic fragmentation pattern of derivatized trenbolone acetate produces diagnostic ions at mass-to-charge ratios of 227, 211, 199, and 198, which enable targeted screening applications [8] [6]. Tandem mass spectrometry provides superior selectivity compared to single-stage mass spectrometry, with signal-to-noise improvements of 2-10 fold depending on the specific analyte [6] [7].

Method validation demonstrates recovery rates ranging from 72% to 111% across different matrices, with precision values consistently below 25% relative standard deviation [5] [9]. The Gas Chromatography-Mass Spectrometry approach requires careful optimization of injection parameters, with co-injection derivatization techniques providing optimal reproducibility [10]. Temperature programming typically initiates at 100°C with gradual increases to facilitate complete separation of analytes and metabolites [6].

Alternative derivatization approaches using trimethylsilyl ether and trifluoroacetyl ester derivatives have been evaluated, though these methods exhibit increased susceptibility to thermal degradation and artifact formation [11] [6]. The incorporation of methoxime groups at the 3-carbon position effectively prevents enolization but may compromise sensitivity for trace-level determinations [6].

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for trenbolone acetate, offering unique advantages in purity assessment and authenticity verification. Proton Nuclear Magnetic Resonance spectroscopy has emerged as a powerful tool for pharmaceutical quality control, enabling simultaneous identification and quantification without the need for extensive sample preparation [12] [13].

The proton Nuclear Magnetic Resonance spectral profile of trenbolone acetate exhibits characteristic resonances corresponding to the steroid backbone and acetate ester functionality [13] [14]. Measurements performed using 600 megahertz spectrometers with deuterated chloroform containing 0.1% tetramethylsilane as solvent provide optimal resolution and chemical shift reproducibility [12] [13]. The method demonstrates exceptional specificity for detecting adulterants and impurities that may not be readily apparent through chromatographic techniques [12].

Quantitative Nuclear Magnetic Resonance methodologies utilize internal standard approaches or Electronic Reference To access In vivo Concentrations methods for accurate quantification [12] [15]. Validation studies demonstrate limits of detection ranging from 0.18 to 0.61 milligrams per milliliter and quantification limits between 1.30 and 2.19 milligrams per milliliter [15]. Precision parameters show intra-day relative standard deviations of 1.86% to 4.22% and inter-day variations of 2.17% to 4.75% [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly valuable for distinguishing closely related steroid structures that may co-elute in chromatographic systems [14] [16]. The technique enables differentiation of trenbolone acetate from other anabolic steroids through characteristic carbon chemical shifts corresponding to the trienone system and acetate carbonyl [14]. Chemometric analysis of Carbon-13 Nuclear Magnetic Resonance data using principal component analysis and hierarchical cluster analysis facilitates classification of samples and identification of key active ingredients [14].

The application of Nuclear Magnetic Resonance spectroscopy extends to stability studies and degradation product identification, providing insights into chemical transformations under various stress conditions [17] [14]. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, enable complete structural assignment and purity assessment [14].

Validation of Analytical Methods for Regulatory Compliance

Regulatory validation of analytical methods for trenbolone acetate follows established guidelines from the International Conference on Harmonisation Q2(R1) and Food and Drug Administration frameworks, ensuring methods meet stringent requirements for pharmaceutical and veterinary applications [18] [19]. Comprehensive validation encompasses multiple analytical performance characteristics that demonstrate method suitability for intended purposes [18] [19].

Specificity validation requires demonstration that the analytical method can distinguish trenbolone acetate from potential interferences, including related compounds, degradation products, and matrix components [18] [19]. This is typically achieved through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions [20] [21]. Specificity is confirmed when the method can accurately quantify trenbolone acetate in the presence of degradation products without interference [20].

Linearity assessment establishes the relationship between analytical response and analyte concentration across the intended working range [18] [19]. Validation studies for trenbolone acetate consistently demonstrate correlation coefficients exceeding 0.992, with many methods achieving values above 0.999 [5] [9]. The linearity range typically spans from the limit of quantification to 150% of the expected concentration, encompassing the full analytical range [18] [19].

Accuracy determination involves analysis of samples with known concentrations, typically achieved through recovery studies at multiple concentration levels [18] [19]. Acceptable accuracy criteria require recovery values between 80% and 120% for pharmaceutical applications, though values of 70% to 130% may be acceptable for complex biological matrices [18] [19]. Trenbolone acetate methods consistently demonstrate recoveries within these acceptable ranges across multiple matrices [5] [9] [22].

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day reproducibility) assessments [18] [19]. Relative standard deviation values should not exceed 20% for quantitative methods, with many trenbolone acetate methods achieving precision below 10% [5] [9] [20]. Robustness studies evaluate method performance under deliberately varied conditions, including mobile phase composition changes, temperature variations, and different analysts [18] [19].

Detection and quantification limits are established using signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical analysis of blank sample responses [18] [19]. Method detection limits for trenbolone acetate range from 0.3 to 4 parts per billion depending on the analytical technique and matrix complexity [5] [9] [22]. These sensitivity levels exceed regulatory requirements for veterinary drug residue monitoring [23] [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

312.17254462 g/mol

Monoisotopic Mass

312.17254462 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RUD5Y4SV0S

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (40.85%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (54.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (42.25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (40.85%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (39.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anabolic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10161-34-9

Wikipedia

Trenbolone_acetate
Sulfolene

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
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